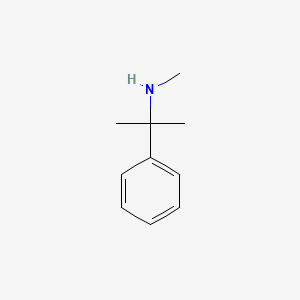

Methyl(2-phenylpropan-2-yl)amine

Übersicht

Beschreibung

Methyl(2-phenylpropan-2-yl)amine, also known as N-methyl-2-phenylpropan-2-amine, is an organic compound belonging to the class of phenylethylamines. This compound is structurally related to amphetamines and is known for its stimulant properties. It has been detected in various dietary and sports supplements .

Wirkmechanismus

Mode of Action

Mephentermine acts by indirectly stimulating β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, meaning it increases the force of the heart’s contractions . The AV conduction and refractory period of the AV node is shortened, leading to an increase in ventricular conduction velocity .

Biochemical Pathways

The primary biochemical pathway affected by Mephentermine is the adrenergic signaling pathway. By stimulating the release of norepinephrine, Mephentermine enhances the activity of this pathway, leading to increased heart rate and blood pressure .

Pharmacokinetics

The pharmacokinetic properties of Mephentermine include rapid demethylation in the body followed by hydroxylation . The compound is excreted via urine, both as unchanged Mephentermine and as metabolites . The rate of excretion is more rapid in acidic urine .

Action Environment

The action, efficacy, and stability of Mephentermine can be influenced by various environmental factors. For instance, the pH of the urine can affect the rate of excretion of the drug . Additionally, the presence of other substances in the body, such as monoamine oxidase inhibitors, can interact with Mephentermine and potentially alter its effects .

Biochemische Analyse

Biochemical Properties

Methyl(2-phenylpropan-2-yl)amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to produce mass spectra almost identical to those produced by methamphetamine and amphetamine when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This similarity suggests that this compound may interact with similar biomolecules, potentially influencing the same biochemical pathways. The compound’s interactions with enzymes such as monoamine oxidase (MAO) could lead to its metabolism and subsequent effects on neurotransmitter levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that phenylethylamines, including this compound, can be stable under certain conditions but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained alterations in cellular processes and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-phenylpropan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of acetophenone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of the corresponding imine intermediate. This method ensures high yields and purity of the final product. The reaction conditions usually include elevated temperatures and pressures to facilitate the hydrogenation process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(2-phenylpropan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

Oxidation: Phenylacetone and benzoic acid.

Reduction: 2-phenylpropan-2-ol.

Substitution: Various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl(2-phenylpropan-2-yl)amine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder and narcolepsy.

Industry: It is utilized in the production of certain polymers and resins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amphetamine: Structurally similar but lacks the methyl group on the nitrogen atom.

Methamphetamine: Similar structure but with an additional methyl group on the nitrogen atom.

Phenpromethamine: Another phenylethylamine derivative with similar stimulant properties.

Uniqueness

Methyl(2-phenylpropan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenylethylamines. Its ability to selectively increase neurotransmitter levels makes it a compound of interest for various therapeutic applications .

Eigenschaften

IUPAC Name |

N-methyl-2-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAMUMXXCWVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7aR)-7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3277905.png)

![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)

![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)

![Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate](/img/structure/B3277975.png)

![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)